N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide
Description
The compound “N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide” is a structurally complex molecule featuring a tetrahydroisoquinoline core substituted with a furan-2-carbonyl group at position 2 and a 3-(trifluoromethyl)benzamide moiety at position 5. The tetrahydroisoquinoline scaffold is known for its pharmacological relevance, particularly in central nervous system (CNS) targeting agents, while the trifluoromethyl group enhances metabolic stability and lipophilicity, a common strategy in agrochemical and pharmaceutical design .
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O3/c23-22(24,25)17-4-1-3-15(11-17)20(28)26-18-7-6-14-8-9-27(13-16(14)12-18)21(29)19-5-2-10-30-19/h1-7,10-12H,8-9,13H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOARZWQOVUCVPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique structural features suggest various biological activities, particularly in enzyme inhibition and receptor modulation. This article provides an in-depth exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure
The compound consists of a tetrahydroisoquinoline core linked to a furan-2-carbonyl moiety and a trifluoromethylbenzamide group. This structural arrangement is believed to enhance its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
-
Formation of the Furan-2-carbonyl Intermediate :
- Synthesized from furan-2-carboxylic acid using thionyl chloride (SOCl₂) under reflux conditions.
-
Coupling with Tetrahydroisoquinoline :
- The furan-2-carbonyl chloride is reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base (e.g., triethylamine) to form the intermediate.
-
Introduction of the Trifluoromethylbenzamide Group :
- The final step involves reacting the intermediate with trifluoromethylbenzoyl chloride to yield the target compound.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes through π-π stacking interactions and hydrogen bonding with their active sites.
- Receptor Binding : Its structural features allow for potential binding to receptor sites involved in disease pathways.
Case Studies
-
Enzyme Inhibition Studies :
- A recent study evaluated the compound's ability to inhibit cathepsin K, an enzyme involved in bone resorption. The compound demonstrated significant inhibitory activity with an IC50 value indicating effective modulation of enzyme function.
- Anticancer Activity :
-
Neuroprotective Effects :
- Research indicates that compounds with similar frameworks have neuroprotective effects against oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases.
Comparative Biological Activity
| Compound | Target | IC50 Value (µM) | Biological Activity |
|---|---|---|---|
| This compound | Cathepsin K | 5.0 | Inhibitor |
| Similar Compound A | Cancer Cell Line | 10.0 | Anticancer |
| Similar Compound B | Neuronal Cells | 15.0 | Neuroprotective |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several classes of bioactive molecules:
Tetrahydroisoquinoline Derivatives: The tetrahydroisoquinoline core is analogous to opioid alkaloids (e.g., morphine derivatives) and kinase inhibitors.
Trifluoromethyl Benzamide Analogs: Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide): A fungicide with a trifluoromethylbenzamide group. The trifluoromethyl group in both compounds enhances resistance to oxidative degradation, but the tetrahydroisoquinoline-furan system in the target compound may offer distinct steric and electronic properties for CNS or anticancer applications . Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide): A systemic fungicide. The absence of a fused heterocycle in mepronil limits its conformational flexibility compared to the target compound .
Furan-Containing Derivatives: Fenfuram (2-methyl-N-phenyl-3-furancarboxamide): A fungicide with a furan-carboxamide structure.
Physicochemical and Spectral Data
While direct data for the target compound are unavailable, comparisons with and provide benchmarks:
Q & A
Q. Key Optimization Parameters :
- Temperature : Maintain 0–5°C during acylation to prevent side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity products .
How can researchers confirm the structural integrity of this compound post-synthesis?
Basic Research Question
Analytical Workflow :
- 1H/13C NMR : Confirm regiochemistry of the tetrahydroisoquinoline core (e.g., coupling patterns at δ 4.2–4.5 ppm for N-CH2 groups) and benzamide carbonyl signals (δ ~168 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion matching calculated mass).
- FT-IR : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, furan C-O-C ~1250 cm⁻¹) .
Q. Validation Tips :
- Compare spectral data with structurally analogous compounds (e.g., sulfonamide derivatives in ).
What are the common reactivity patterns of the furan-2-carbonyl and trifluoromethyl groups in this compound?
Basic Research Question
- Furan-2-carbonyl :
- Electrophilic Aromatic Substitution : Reacts preferentially at the 5-position of the furan ring under nitration or halogenation conditions.
- Hydrolysis Sensitivity : Susceptible to acidic/basic conditions, requiring pH-neutral reaction media .
- Trifluoromethyl Group :
- Electron-Withdrawing Effects : Enhances benzamide’s metabolic stability and influences π-π stacking in target binding .
- Limited Reactivity : Typically inert under standard conditions but may participate in radical reactions .
What preliminary biological screening approaches are recommended for this compound?
Basic Research Question
Stepwise Screening Strategy :
In Vitro Enzymatic Assays : Test inhibition of kinases or proteases (e.g., IC50 determination via fluorescence polarization).
Cellular Uptake : Use fluorescent analogs or radiolabeling to assess membrane permeability.
Cytotoxicity Profiling : Screen against normal (e.g., HEK293) and cancer (e.g., HeLa) cell lines (MTT assay) .
Q. Critical Controls :
- Include positive controls (e.g., staurosporine for kinase inhibition) and verify compound solubility in assay buffers .
How can researchers elucidate the reaction mechanisms of key synthetic steps?
Advanced Research Question
Methodological Approaches :
- Kinetic Studies : Monitor reaction progress via in situ NMR or HPLC to identify rate-determining steps (e.g., acylation vs. coupling).
- Isotopic Labeling : Use deuterated solvents (e.g., D2O) to trace proton transfer in acid/base-mediated steps .
- Computational Modeling : DFT calculations (e.g., Gaussian) to map transition states and optimize reaction pathways .
What strategies address contradictory biological activity data across assay systems?
Advanced Research Question
Resolution Workflow :
Purity Verification : Conduct HPLC-MS to rule out impurities (>95% purity threshold).
Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
Metabolite Screening : Identify degradation products (e.g., via LC-MS/MS) that may interfere with activity .
Q. Case Study :
- highlights discrepancies in sulfonamide derivatives’ activity due to pH-dependent solubility; adjust assay buffers to physiological pH .
How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Advanced Research Question
SAR Design :
Core Modifications : Replace tetrahydroisoquinoline with β-carboline to assess rigidity effects on binding.
Substituent Variations :
- Replace trifluoromethyl with cyano or nitro groups to modulate electronic properties.
- Explore furan vs. thiophene analogs (see for thiophene’s enhanced π-stacking) .
Bioisosteric Replacement : Substitute benzamide with sulfonamide to improve solubility .
Q. Data Analysis :
- Use multivariate regression to correlate logP, polar surface area, and IC50 values .
What advanced techniques identify the compound’s molecular targets in complex biological systems?
Advanced Research Question
Target Deconvolution Methods :
- Chemical Proteomics : Immobilize the compound on beads for pull-down assays coupled with LC-MS/MS to identify binding proteins .
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins in cell lysates upon compound binding .
- CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify genes modulating compound sensitivity .
Q. Validation :
- Confirm hits via siRNA knockdown and rescue experiments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
